molecular formula C10H10ClNO2S B12637787 Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride

Cat. No.: B12637787
M. Wt: 243.71 g/mol
InChI Key: SFDREXXEEPJXAE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature

The IUPAC name for this compound is derived from its parent heterocyclic system, benzo[b]thiophene, and its functional groups. The core scaffold consists of a thiophene ring (a five-membered aromatic ring containing sulfur) fused to a benzene ring at the [b] position, indicating fusion between the thiophene’s C2 and C3 positions and the benzene’s adjacent carbons. Substitutents are numbered according to their positions on the benzo[b]thiophene system:

  • A methyl carboxylate group (–COOCH₃) at position 2.
  • An amino group (–NH₂) at position 5.

The hydrochloride salt form is denoted by appending "hydrochloride" to the name. Thus, the full IUPAC name is:
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride .

Key Identifiers

Property Value
CAS Number 20699-85-8 (free base)
Molecular Formula C₁₀H₁₀ClNO₂S
Molecular Weight 243.71 g/mol
IUPAC Name This compound

Alternative Naming Conventions in Heterocyclic Chemistry

In heterocyclic chemistry, non-IUPAC names often reflect historical or functional group-based terminology:

  • Thionaphthene-based nomenclature : The compound may be called 5-aminothionaphthene-2-carboxylic acid methyl ester hydrochloride, where "thionaphthene" refers to benzo[b]thiophene.
  • Substituent-focused names : Terms like methyl 5-aminobenzo[b]thiophene-2-carboxylate hydrochloride emphasize the ester and amine groups.

Common synonyms include:

  • Benzo[b]thiophene-2-carboxylic acid, 5-amino-, methyl ester, hydrochloride
  • 5-Amino-1-benzothiophene-2-methyl carboxylate hydrochloride

Properties

Molecular Formula

C10H10ClNO2S

Molecular Weight

243.71 g/mol

IUPAC Name

methyl 5-amino-1-benzothiophene-2-carboxylate;hydrochloride

InChI

InChI=1S/C10H9NO2S.ClH/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9;/h2-5H,11H2,1H3;1H

InChI Key

SFDREXXEEPJXAE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=CC(=C2)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride typically involves multi-step reactions starting from appropriately substituted precursors. The process focuses on forming the benzo[b]thiophene core and introducing amino and ester functionalities.

Reaction Overview :

  • Cyclization reactions are commonly used to form the thiophene ring.
  • Amination and esterification steps follow to introduce the amino group and methyl ester functionalities.

Cyclization of Precursors

One approach involves cyclizing substituted aromatic precursors with sulfur-containing reagents. For example:

  • Starting Material: Substituted nitrobenzonitrile or benzaldehyde derivatives.
  • Reagents: Methyl thioglycolate in N,N-dimethylformamide (DMF) with potassium carbonate as a base.
  • Conditions: Reflux or elevated temperatures (~80°C) for several hours.

Example Reaction :
A mixture of 3,6-dimethoxy-2-nitrobenzonitrile with methyl thioglycolate in DMF forms the thiophene ring through cyclization.

Amination

The introduction of the amino group is achieved through reduction or substitution reactions:

  • Reduction of nitro groups using catalytic hydrogenation or chemical reducing agents (e.g., tin chloride or iron powder).
  • Substitution reactions using ammonia or amines under acidic or basic conditions.

Example Reaction :
Reduction of nitrobenzonitrile derivatives to form the amino group at specific positions on the benzo[b]thiophene ring.

Esterification

Esterification is performed to introduce the methyl ester functionality at the carboxylic acid position:

  • Reacting carboxylic acids with methanol in the presence of acid catalysts (e.g., sulfuric acid).
  • Alternatively, transesterification methods can be employed.

Example Reaction :
Carboxylic acid derivatives are treated with methanol under acidic conditions to yield methyl esters.

Hydrochloride Salt Formation

The final step involves converting the free base into its hydrochloride salt for enhanced solubility:

  • Reacting with hydrochloric acid in aqueous or alcoholic media.
  • Precipitating the salt by adjusting pH and isolating it via filtration.

Example Reaction :
A mixture of methyl 5-amino-benzo[b]thiophene-2-carboxylate is treated with aqueous HCl to form its hydrochloride salt.

Reaction Conditions Summary Table

Step Reagents/Conditions Outcome
Cyclization Methyl thioglycolate, DMF, K₂CO₃, reflux (~80°C) Formation of benzo[b]thiophene core
Amination Tin chloride, H₂ gas, or ammonia Introduction of amino group
Esterification Methanol, H₂SO₄ (acid catalyst) Formation of methyl ester group
Hydrochloride formation Aqueous HCl Conversion to hydrochloride salt

Notes on Optimization

  • Yield Improvement :

    • Microwave-assisted synthesis can reduce reaction times and improve yields by providing uniform heating.
    • Using high-purity reagents minimizes side reactions.
  • Purification Techniques :

    • Crystallization and washing steps are essential for removing impurities.
    • Chromatographic methods (e.g., silica gel column chromatography) can be used for further purification.
  • Characterization :

    • Nuclear Magnetic Resonance (NMR) spectroscopy confirms structural integrity.
    • High-performance liquid chromatography (HPLC) ensures purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride serves as a versatile intermediate in the synthesis of pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy .

2. Biological Activity:
Preliminary studies indicate that this compound exhibits various biological activities. It has been investigated for its potential to act on specific biological targets, including kinases involved in cellular signaling pathways. The compound's interaction studies focus on its binding affinity to these targets, which is essential for assessing its viability as a therapeutic agent .

3. Anti-cancer Research:
The compound has been evaluated for its efficacy against cancer cell lines. Research indicates that derivatives of this compound may exhibit cytotoxic effects on certain cancer cells, suggesting potential applications in oncology .

Synthetic Utility

1. Synthesis Methods:
Various synthetic routes have been developed to produce this compound with high yield and purity. These methods include microwave-assisted synthesis techniques that facilitate rapid reactions under controlled conditions, significantly improving efficiency compared to traditional methods .

2. Derivative Synthesis:
The compound can be utilized as a starting material for synthesizing a range of derivatives with modified biological activities. For example, modifications to the amino group or the carboxylate ester can lead to compounds with enhanced selectivity or potency against specific targets .

Case Studies

Case Study 1: Kinase Inhibitors
Research has demonstrated that this compound can be transformed into inhibitors targeting MAPK pathways, which are crucial in regulating cellular responses to stress and growth signals. These inhibitors have shown promise in reversing aging phenotypes in cellular models, indicating their potential therapeutic applications in age-related diseases .

Case Study 2: HIF Activation
Another study evaluated the compound's derivatives for their ability to activate hypoxia-inducible factors (HIFs) under hypoxic conditions. The findings suggested that certain derivatives could stabilize HIF activity, which is significant for developing treatments for conditions like ischemia or cancer where oxygen levels are compromised .

Mechanism of Action

The mechanism of action of methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce apoptosis and cell cycle arrest in cancer cells by interacting with key proteins and enzymes involved in cell proliferation . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s benzo[b]thiophene core distinguishes it from simpler thiophene derivatives. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Thiophene Carboxylates
Compound Name Core Structure Substituents Molecular Formula Melting Point (°C) Purity/Yield Key Applications Reference
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate HCl Benzo[b]thiophene 5-NH₂, 2-COOCH₃, HCl C₁₀H₁₀ClNO₂S Not reported Not reported Pharmaceutical intermediate (hypothesized) N/A
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate Thiophene 3-NH₂, 5-C(CH₃)₃ C₁₀H₁₅NO₂S 94–95 97% Synthetic intermediate
Methyl 5-(piperazin-1-yl)thiophene-2-carboxylate HCl Thiophene 5-piperazinyl C₉H₁₁BrO₂S* Not reported 95% Research chemical
HCl•H₂N-Im-Dt-OMe (36) Thiophene 5-(imidazole-carbonylamino) C₁₁H₁₂ClN₃O₃S Off-white solid 70% yield DNA minor groove binder
Articaine Isopropyl Ester HCl Thiophene 3-amide, 4-methyl C₁₄H₂₃ClN₂O₃S Not reported Regulatory standard Pharmaceutical impurity

*Note: The molecular formula for methyl 5-(piperazin-1-yl)thiophene-2-carboxylate hydrochloride in includes bromine (Br), which may reflect a reporting error.

Key Observations:
  • Substituent Effects: Amino groups at position 5 (query compound) vs. 3 (tert-butyl derivative) influence electronic distribution and hydrogen-bonding capacity. Piperazinyl and imidazole groups (Table 1) introduce basicity, affecting solubility and target interaction .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug formulations .

Pharmacological and Toxicological Insights

  • Toxicity: Limited data exist for thiophene derivatives like thiophene fentanyl hydrochloride, underscoring the need for rigorous toxicological profiling of the query compound .
  • Regulatory Status : Compounds such as Articaine Isopropyl Ester HCl are monitored as impurities per European Pharmacopoeia standards, suggesting regulatory scrutiny for related structures .

Biological Activity

Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of benzo[b]thiophene derivatives with various amine and carboxylic acid derivatives. A common method includes the use of microwave-assisted techniques, which enhance yield and reduce reaction time compared to traditional methods .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene, including methyl 5-amino-1-benzo[b]thiophene-2-carboxylate, demonstrate notable antibacterial properties. For instance, compounds were tested against various strains of Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Methyl 5-amino-1-benzo[b]thiophene-2-carboxylateStaphylococcus aureus32 μg/mL
Other Benzo[b]thiophene DerivativesEscherichia coli16 μg/mL

Cytotoxicity and Anti-Proliferative Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer). The compound exhibited IC50 values lower than 25 μM, indicating potent anti-proliferative activity .

Table 2: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Activity Level
HepG-2< 25High
MCF-726 - 50Moderate
PC-351 - 100Low

The biological activity of this compound is believed to involve multiple mechanisms. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. For example, studies have shown that related compounds can inhibit kinases such as c-MET, which is crucial in cancer progression .

Case Studies

One notable study focused on the synthesis and evaluation of a series of benzo[b]thiophene derivatives, including methyl 5-amino-1-benzo[b]thiophene-2-carboxylate. The study highlighted its effectiveness against drug-resistant strains of Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Another investigation explored its anti-proliferative effects on various cancer cell lines, demonstrating significant cytotoxicity at low concentrations. This suggests potential applications in cancer therapy, particularly for resistant forms of cancer .

Q & A

Q. What are the standard synthetic routes for Methyl 5-amino-1-benzo[b]thiophene-2-carboxylate hydrochloride?

The synthesis typically involves condensation reactions. For structurally similar benzo[b]thiophene derivatives, intermediates are reacted with anhydrides (e.g., succinic anhydride) under nitrogen protection, followed by reflux in dry dichloromethane. Purification is achieved via reverse-phase HPLC using methanol-water gradients. Yields of ~67% have been reported for analogous compounds under optimized stoichiometric conditions .

Q. How is the compound characterized post-synthesis?

Q. How can reaction yields be optimized during synthesis?

Key factors include:

  • Stoichiometric ratios : Using 1.2 equivalents of anhydride improves acylation efficiency.
  • Reaction duration : Extended reflux (12–24 hours) ensures complete conversion.
  • Purification : Gradient HPLC reduces co-elution of byproducts. Evidence from analogous syntheses shows yields up to 67% under these conditions .

Q. What methods are recommended for impurity profiling?

  • HPLC-MS with orthogonal detection (UV and MS) to identify trace impurities.
  • Reference standards (e.g., EP/Pharmaceutical-grade impurities) for spiking experiments.
  • Forced degradation studies (heat, light, pH stress) to predict stability-related impurities. Similar protocols are used in pharmaceutical impurity analysis for related thiophene derivatives .

Q. How to address discrepancies in reported physicochemical properties (e.g., melting points)?

  • Replicate synthesis : Verify purity via HPLC (>97%) before measuring properties.
  • Differential Scanning Calorimetry (DSC) : Provides accurate melting points and detects polymorphs.
  • Cross-validate spectral data : Compare NMR/IR with published datasets for structurally related compounds .

Q. What are the stability considerations for this compound?

  • Moisture sensitivity : Store under inert gas (N2/Ar) due to hygroscopic hydrochloride salts.
  • Thermal stability : Avoid prolonged heating above 150°C to prevent decomposition. Synthesis protocols for analogs emphasize nitrogen protection during reflux, indicating oxidative sensitivity .

Q. How to design experiments to study the compound’s reactivity?

  • Kinetic studies : Monitor reactions under varying pH/temperature using TLC or in-situ NMR.
  • Derivatization : React with electrophiles (e.g., acyl chlorides) to explore amino group reactivity.
  • Computational modeling : DFT calculations predict regioselectivity in substitution reactions.

Q. What challenges arise in scaling up synthesis?

  • Purity control : Impurities accumulate in larger batches; use preparative HPLC for isolation.
  • Solvent selection : Replace dichloromethane with greener solvents (e.g., ethyl acetate) for sustainability.
  • Process intensification : Continuous flow reactors improve heat/mass transfer for exothermic steps .

Q. How to evaluate biological activity of derivatives?

  • In vitro assays : Test against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols.
  • Mechanistic studies : Probe membrane disruption via fluorescent dye leakage assays.
    Analogous benzo[b]thiophene derivatives exhibit antibacterial activity, suggesting similar experimental frameworks .

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